Cyanidin arabinoside
Description
Overview of Anthocyanin Chemistry and Classification
Anthocyanins are fundamentally glycosides of anthocyanidins. wikipedia.org This means they consist of an anthocyanidin aglycone (the non-sugar part) bonded to one or more sugar molecules. The diversity of anthocyanins, with over 600 identified types, arises from variations in the anthocyanidin core, the number and type of attached sugars, and the potential for acylation of these sugars. byjus.commdpi.com
The core structure, the flavylium (B80283) ion, is a 2-phenylbenzopyrylium salt. turito.com Different substitution patterns on this basic structure give rise to the various classes of anthocyanidins. The most common anthocyanidins found in nature include cyanidin (B77932), delphinidin, pelargonidin, peonidin, malvidin, and petunidin. mdpi.comlekovitesirovine.rs The attachment of sugars, such as glucose, galactose, rhamnose, and arabinose, at positions 3 and/or 5 of the anthocyanidin structure increases their water solubility and stability. mdpi.com
The classification of anthocyanins can be based on the substitution pattern of the B-ring of the flavylium structure. turito.com This chemical diversity is responsible for the wide array of colors observed in the plant kingdom. byjus.com
Significance of Cyanidin-based Anthocyanins in Plant Biology and Research
Cyanidin and its glycosides are among the most widespread anthocyanins in plants, responsible for a significant portion of the red and purple coloration in fruits and flowers. nih.govresearchgate.net It is estimated that cyanidin is present in about 50% of plants that produce anthocyanidins. mdpi.com In plant biology, these pigments play several crucial roles. They attract pollinators to flowers and seed dispersers to fruits. byjus.com They also act as a "sunscreen," protecting photosynthetic tissues from damage by absorbing excess light. byjus.com
In research, cyanidin-based anthocyanins are of significant interest due to their antioxidant properties. nih.govresearchgate.net They are potent scavengers of free radicals, which can cause oxidative stress and damage to cellular structures. biosynth.com This has led to extensive investigation into their potential biological activities. nih.govresearchgate.net
Structural Specificity of Cyanidin-3-O-arabinose Chloride within the Anthocyanin Family
Cyanidin-3-O-arabinose chloride is a specific anthocyanin glycoside. Its structure consists of the cyanidin aglycone linked to an arabinose sugar molecule at the 3-position of the C-ring. cymitquimica.comontosight.ai The "chloride" in its name indicates that it is in the form of a chloride salt, which is common for isolated anthocyanins to ensure stability.
The key structural features that define this compound are:
The Cyanidin Aglycone: This provides the fundamental chromophore responsible for its color.
The Arabinose Moiety: The specific type of sugar attached.
The Glycosidic Bond at the 3-Position: This linkage point is common for many anthocyanins.
This specific combination of aglycone and sugar distinguishes Cyanidin-3-O-arabinose chloride from other cyanidin glycosides, such as cyanidin-3-O-glucoside or cyanidin-3-O-galactoside, and influences its specific chemical and biological properties.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C20H19ClO10 |
| Molecular Weight | 454.81 g/mol biosynth.com |
| Appearance | Red Powder cymitquimica.combiosynth.com |
| Solubility | Soluble in water byjus.comvedantu.com |
| Storage | Should be stored at <-15°C biosynth.com |
Research Findings on Cyanidin-3-O-arabinose Chloride
Recent research has highlighted several biological activities of Cyanidin-3-O-arabinose chloride. One study demonstrated its ability to protect mitochondria, DNA, and human umbilical vein endothelial cells (HUVECs) from damage induced by peroxynitrite, a potent oxidant. targetmol.comchemfaces.com This protective effect is attributed to its antioxidant properties. targetmol.com
Another study investigated the effects of cyanidin-3-O-arabinose (referred to as C3A in the study) on androgenetic alopecia (male-pattern baldness). The research found that C3A could effectively reduce dihydrotestosterone (B1667394) (DHT)-induced mitochondrial reactive oxygen species (mtROS) accumulation in dermal papilla cells and reverse DHT-induced senescence of these cells. nih.gov The study concluded that C3A shows promise as a natural compound for treating androgenetic alopecia by mitigating mitochondrial dysfunction. nih.gov
Furthermore, comparative studies on different cyanidin glycosides have shown that the type of sugar moiety can influence their biological activity. For instance, a study on the inhibitory effects of cyanidin and its glycosides on intestinal α-glucosidase and pancreatic α-amylase found that cyanidin-3-galactoside (B13802184) and cyanidin-3-glucoside were the most potent inhibitors, highlighting the importance of the sugar component in modulating these activities. nih.gov While this study did not specifically test cyanidin-3-O-arabinose, it underscores the principle that the sugar attached to the cyanidin core is a critical determinant of its specific biological effects.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R,4S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10.ClH/c21-9-4-12(23)10-6-16(30-20-18(27)17(26)14(25)7-28-20)19(29-15(10)5-9)8-1-2-11(22)13(24)3-8;/h1-6,14,17-18,20,25-27H,7H2,(H3-,21,22,23,24);1H/t14-,17-,18+,20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTBMTXABUAMJS-HAHUOHMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111613-04-8 | |
| Record name | Cyanidin 3-arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111613048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYANIDIN 3-ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8YZ321E8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Metabolic Pathways of Cyanidin 3 O Arabinose Chloride
Overview of the Flavonoid and Anthocyanin Biosynthetic Pathway
The journey to Cyanidin-3-O-arabinose chloride begins with the general phenylpropanoid pathway, which serves as the foundational route for the synthesis of a wide array of plant secondary metabolites, including flavonoids. wikipedia.orgnih.gov This pathway utilizes the amino acid phenylalanine as its starting material. wikipedia.org Through a series of enzymatic reactions, phenylalanine is converted into p-coumaroyl-CoA, a key intermediate that stands at the crossroads of various biosynthetic branches. nih.govnih.gov
From p-coumaroyl-CoA, the pathway diverges into the specific flavonoid biosynthetic route. This involves the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by the enzyme chalcone (B49325) synthase (CHS), to form naringenin (B18129) chalcone. nih.govfrontiersin.org This molecule then undergoes isomerization to naringenin, a flavanone (B1672756), which is a critical precursor for a multitude of flavonoid classes, including flavones, flavonols, and the anthocyanins. nih.govresearchgate.net The pathway then proceeds through several more enzymatic modifications to produce dihydroflavonols, which are the direct precursors to the colored anthocyanidins. wikipedia.orgnih.gov
The initial phase of the flavonoid and anthocyanin biosynthetic pathway is characterized by a sequence of enzymatic conversions that transform the amino acid phenylalanine into dihydroflavonols. This segment of the pathway is fundamental, as it lays the groundwork for the vast diversity of flavonoid structures.
The process commences with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.govresearchgate.net This is followed by the hydroxylation of cinnamic acid to p-coumaric acid by cinnamate 4-hydroxylase (C4H) . Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA ester, p-coumaroyl-CoA. nih.govresearchgate.net
The first committed step of the flavonoid pathway proper is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to yield naringenin chalcone. nih.govmdpi.com This chalcone is then rapidly isomerized by chalcone isomerase (CHI) to the flavanone naringenin. frontiersin.orgresearchgate.net
Naringenin serves as a crucial branch point. It can be hydroxylated at the 3-position of the C-ring by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol (B1209521), a dihydroflavonol. nih.govresearchgate.net Dihydrokaempferol can then be further hydroxylated on the B-ring by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin, or by flavonoid 3',5'-hydroxylase (F3'5'H) to produce dihydromyricetin. nih.govnih.gov These three dihydroflavonols—dihydrokaempferol, dihydroquercetin, and dihydromyricetin—are the immediate precursors for the synthesis of different classes of anthocyanidins. nih.gov
The conversion of dihydroflavonols into the colored anthocyanidins is orchestrated by a series of key enzymes that catalyze the final steps of the core anthocyanin biosynthetic pathway. These enzymes are critical in determining the final structure and color of the resulting pigment.
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid. nih.gov |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. researchgate.net |
| 4-coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |
| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. nih.govfrontiersin.org |
| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. researchgate.netnih.gov |
| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin to produce dihydrokaempferol. researchgate.nettandfonline.com |
| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates dihydrokaempferol to dihydroquercetin. nih.govtandfonline.com |
| Flavonoid 3',5'-hydroxylase | F3'5'H | Hydroxylates dihydrokaempferol or dihydroquercetin to produce dihydromyricetin. tandfonline.commdpi.com |
| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to their corresponding leucoanthocyanidins. nih.govnih.gov |
| Anthocyanidin synthase | ANS | Oxidizes leucoanthocyanidins to form the colored anthocyanidins. nih.govnih.gov |
Following the formation of dihydroflavonols, dihydroflavonol 4-reductase (DFR) catalyzes their reduction to the corresponding colorless leucoanthocyanidins. nih.govnih.gov For the synthesis of cyanidin (B77932), dihydroquercetin is the substrate for DFR, yielding leucocyanidin.
The final step in the formation of the anthocyanidin core is the oxidation of leucoanthocyanidins by anthocyanidin synthase (ANS) , also known as leucoanthocyanidin dioxygenase (LDOX). nih.govnih.govmdpi.com This reaction introduces a double bond in the C-ring, resulting in the formation of the colored cyanidin cation. nih.gov
Glycosylation Specificity for Arabinose Attachment
The stability and solubility of anthocyanidins are significantly enhanced through glycosylation, a process where sugar moieties are attached to the aglycone core. nih.govmdpi.com In the case of Cyanidin-3-O-arabinose chloride, an arabinose sugar is specifically attached to the 3-hydroxyl group of the cyanidin molecule. nih.gov This specific modification is crucial for its chemical properties and biological function.
The attachment of arabinose to the cyanidin backbone is catalyzed by a specific class of enzymes known as arabinosyltransferases. These enzymes belong to the broader family of glycosyltransferases (GTs), which are responsible for transferring sugar moieties from an activated sugar donor to an acceptor molecule. oup.com
While the specific arabinosyltransferase responsible for the synthesis of Cyanidin-3-O-arabinose has not been extensively characterized in all plant species, research on other arabinosylated compounds in plants has shed light on the nature of these enzymes. For instance, hydroxyproline (B1673980) O-arabinosyltransferases (HPATs) have been identified in Arabidopsis thaliana as being responsible for the arabinosylation of hydroxyproline residues in glycoproteins. nih.govresearchgate.net These enzymes are typically localized in the Golgi apparatus and exhibit high specificity for both their sugar donor and acceptor substrates. nih.gov It is hypothesized that a similar, highly specific arabinosyltransferase is involved in the final step of Cyanidin-3-O-arabinose biosynthesis. The identification and characterization of such enzymes are areas of ongoing research.
In plant glycosylation reactions, the sugar to be transferred is typically activated in the form of a uridine (B1682114) diphosphate (B83284) (UDP)-sugar. nih.gov For the synthesis of Cyanidin-3-O-arabinose, the sugar donor is UDP-arabinose. This activated form of arabinose provides the necessary energy for the glycosidic bond formation with the cyanidin aglycone.
Regulation of Biosynthesis at the Molecular and Genetic Levels
The biosynthesis of Cyanidin-3-O-arabinose chloride is a tightly regulated process, controlled at multiple levels to ensure that its production occurs at the appropriate time and in the correct tissues. This regulation involves a complex interplay of genetic and molecular factors.
At the genetic level, the expression of the structural genes encoding the biosynthetic enzymes (e.g., PAL, CHS, DFR, ANS, and the specific arabinosyltransferase) is controlled by a suite of transcription factors. frontiersin.org In many plants, a regulatory complex known as the MBW complex, consisting of MYB and bHLH transcription factors, and a WD40 repeat protein, plays a central role in activating the transcription of anthocyanin biosynthetic genes. frontiersin.orgnih.gov The specific MYB and bHLH proteins involved can vary between plant species and can be induced by various developmental and environmental cues, such as light, temperature, and nutrient availability. mdpi.com
Molecular regulation occurs through mechanisms such as feedback inhibition, where the accumulation of a downstream product can inhibit the activity of an earlier enzyme in the pathway. This helps to maintain metabolic homeostasis and prevent the over-accumulation of potentially toxic intermediates. The substrate specificity of the enzymes also provides a layer of regulation, ensuring that the correct precursors are channeled into the cyanidin branch of the pathway. nih.gov Furthermore, the transport and sequestration of the final Cyanidin-3-O-arabinose chloride into the vacuole, often mediated by glutathione (B108866) S-transferases (GSTs), is another critical regulatory step that protects the cell from the reactive anthocyanin and contributes to its stable accumulation. nih.gov
Gene Expression and Transcriptional Regulation
The biosynthesis of all anthocyanins, including Cyanidin-3-O-arabinose chloride, is controlled by two main classes of genes: structural genes that encode the enzymes for the metabolic pathway, and regulatory genes that control the transcription of these structural genes. nih.gov
Structural Genes: The pathway begins with the production of chalcone, catalyzed by chalcone synthase (CHS). frontiersin.org Subsequent enzymatic steps involving chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), and flavonoid 3'-hydroxylase (F3'H) lead to the formation of dihydroflavonols. nih.gov The enzyme dihydroflavonol 4-reductase (DFR) then reduces these intermediates to colorless leucoanthocyanidins. nih.gov Anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), catalyzes the oxidation of leucoanthocyanidins to form the colored cyanidin aglycone. nih.gov
The final crucial step is glycosylation, which enhances the stability and solubility of the anthocyanidin. frontiersin.org In the case of Cyanidin-3-O-arabinose chloride, a specific UDP-glycosyltransferase (UGT) facilitates the transfer of an arabinose sugar moiety from a UDP-sugar donor to the 3-hydroxyl group of the cyanidin molecule. frontiersin.org While the general family of enzymes, UDP-glucose:flavonoid-3-O-glycosyltransferase (UFGT), is well-known, the specific enzyme responsible for utilizing UDP-arabinose in this reaction is a key determinant for the final product. nih.govnih.gov
Transcriptional Regulation: The expression of these structural genes is primarily controlled by a sophisticated regulatory complex known as the MBW complex. nih.govmdpi.comnih.gov This complex consists of three types of transcription factors:
R2R3-MYB proteins: These are key determinants in activating the anthocyanin pathway. nih.govmdpi.com
basic Helix-Loop-Helix (bHLH) proteins: These transcription factors interact with MYB proteins. nih.govmdpi.com
WD40-repeat (WDR) proteins: These act as a scaffold, stabilizing the interaction between the MYB and bHLH proteins to form the functional MBW complex. nih.govmdpi.com
This MBW complex binds to specific promoter regions of the late biosynthetic genes (LBGs) like DFR and ANS, as well as the UFGT gene, to activate their transcription in a coordinated manner. nih.govnih.gov The specific combination of MYB and bHLH factors can vary between plant species and tissues, providing a mechanism for differential regulation of flavonoid biosynthesis. nih.gov For instance, in nectarine, the expression of most flavonoid pathway genes correlates with proanthocyanidin (B93508) concentration, while the UFGT gene expression specifically aligns with anthocyanin accumulation, suggesting distinct regulatory control at this final step. nih.gov
| Gene Family | Key Function in Biosynthesis | Reference |
| Structural Genes | ||
| CHS, CHI, F3H, F3'H | Early Biosynthetic Genes (EBGs) producing dihydroflavonol precursors. | nih.gov |
| DFR, ANS/LDOX | Late Biosynthetic Genes (LBGs) converting precursors to cyanidin aglycone. | nih.gov |
| UFGT | Catalyzes the final glycosylation step, adding a sugar moiety (arabinose). | nih.govnih.gov |
| Regulatory Genes | ||
| R2R3-MYB | Binds to structural gene promoters; key activator of the pathway. | nih.govmdpi.com |
| bHLH | Interacts with MYB proteins to form a regulatory complex. | nih.govmdpi.com |
| WDR (WD40) | Acts as a scaffold to stabilize the MYB-bHLH interaction. | nih.govmdpi.com |
Environmental and Developmental Factors Influencing Production
The production and accumulation of Cyanidin-3-O-arabinose chloride are not constant but are dynamically regulated by various external and internal factors. These factors primarily exert their influence by modulating the expression of the key transcription factors and structural genes involved in the biosynthetic pathway.
Environmental Factors:
Light: Light is a primary inducer of anthocyanin biosynthesis. Exposure to light, particularly UV and blue light, often leads to the upregulation of MYB and bHLH transcription factors, which in turn activates the entire pathway, leading to pigment accumulation. frontiersin.orgmdpi.com This response is a protective mechanism, as anthocyanins help shield plant tissues from photo-oxidative damage.
Temperature: Low temperatures are a well-known trigger for anthocyanin production in many plants. mdpi.comnih.gov Conversely, high temperatures can inhibit the expression of biosynthetic genes and lead to pigment degradation. nih.gov For example, in "Fuji" apples, low nighttime temperatures combined with moderate sunlight intensity significantly increased the accumulation of cyanidin glycosides and the expression of associated biosynthetic genes. nih.gov
Nutrient Status: Nutrient availability, particularly nitrogen levels, can also affect anthocyanin synthesis. Nitrogen depletion is often associated with an increase in anthocyanin accumulation, as the plant shifts carbon from primary metabolism (growth) to secondary metabolism (production of protective compounds). cabidigitallibrary.org
Developmental Factors:
Fruit Ripening: The accumulation of Cyanidin-3-O-arabinose chloride is frequently linked to the developmental stage of tissues, most notably fruit ripening. nih.gov In many fruits, such as bilberries and figs, the concentration of cyanidin glycosides increases significantly as the fruit matures, contributing to the characteristic red, purple, or blue color that signals ripeness. nih.govresearchgate.netresearchgate.net This change is driven by the programmed expression of the MBW complex components and the downstream structural genes during the ripening process. nih.gov
Tissue Specificity: Anthocyanin production is often restricted to specific tissues, such as the skin of fruits, flower petals, or young leaves. nih.gov This precise spatial regulation is controlled by tissue-specific expression of the necessary regulatory and structural genes. For instance, in bilberry flowers, the expression of flavonoid pathway genes corresponds with the presence of cyanidin-3-O-glucoside, -galactoside, and -arabinoside. nih.gov
| Factor | Effect on Production | Mechanism |
| Light (UV, Blue) | Increases | Upregulates expression of MYB/bHLH transcription factors and structural genes. |
| Low Temperature | Increases | Induces expression of biosynthetic genes. |
| High Temperature | Decreases | Inhibits gene expression and can cause pigment degradation. |
| Nitrogen Depletion | Increases | Shifts metabolic resources toward secondary metabolism, including flavonoid synthesis. |
| Fruit Ripening | Increases | Programmed upregulation of the entire biosynthetic pathway as part of the maturation process. |
Extraction and Purification Methodologies for Cyanidin 3 O Arabinose Chloride
Conventional Extraction Techniques
Conventional solvent extraction remains a widely used method for obtaining anthocyanins from plant materials due to its simplicity and effectiveness. mdpi.com This process, also known as solid-liquid extraction, utilizes polar solvents to dissolve the target compounds. mdpi.com
The polarity of anthocyanins makes them soluble in polar solvents like water, methanol (B129727), and ethanol (B145695). mdpi.com To enhance extraction efficiency and stability, these solvents are typically acidified. The addition of an acid helps to maintain the anthocyanins in their more stable flavylium (B80283) cation form. researchgate.netresearchgate.net
Commonly used acidified solvents include:
Acidified Methanol: Methanol, often acidified with hydrochloric acid (HCl) or formic acid (FA), is a highly effective solvent for anthocyanin extraction. mdpi.comnih.gov For instance, studies have used 0.05% HCl in methanol for extracting anthocyanins from plum peels and a mixture of methanol/formic acid (9:1, v/v) for extraction from purple sweet potato. mdpi.com
Acidified Ethanol: Ethanol is considered a safer and more environmentally friendly solvent than methanol. mdpi.com Acidified hydroalcoholic solutions, such as 50% ethanol, have demonstrated high recovery rates for anthocyanins. researchgate.net Research on sweet cherries identified 100% ethanol acidified with 0.1% HCl as optimal under specific conditions. mdpi.com
Aqueous Solutions: Water is the greenest solvent and can be used for extracting polar compounds like anthocyanins. nih.gov Acidified water, using citric acid or lactic acid, has been shown to yield comparable or even better results than pure water for extracting anthocyanins from sources like grape pomace. nih.gov
The general procedure for solvent extraction involves immersing the powdered plant material in the chosen solvent, often with agitation or shaking, to increase the extraction yield. nih.gov This is followed by centrifugation to separate the liquid extract from the solid residue. nih.gov
The efficiency of solvent-based extraction is influenced by several key parameters. Optimizing these factors is crucial for maximizing the yield of Cyanidin-3-O-arabinose chloride while minimizing degradation. Key variables include solvent concentration, temperature, extraction time, and the solvent-to-solid ratio. researchgate.net
For example, a study on mulberry anthocyanins found that the yield increased significantly when the methanol concentration rose from 10% to 50%. researchgate.net Similarly, research on highbush blueberries indicated that elevated temperatures (up to 50 °C) improved extraction yield by increasing the diffusion rate and solubility of the analytes. researchgate.net The optimization of conditions for anthocyanin extraction from sweet cherries pointed to a 90-minute extraction time at 37°C with a 10 mL/g solvent/solid ratio as ideal. mdpi.com
| Source Material | Optimal Solvent | Optimal Temperature | Optimal Time | Solvent-to-Solid Ratio | Reference |
|---|---|---|---|---|---|
| Highbush Blueberries (Vaccinium corymbosum) | 50% Ethanol | 50°C | 2 hours | Not Specified | researchgate.net |
| Sweet Cherries (Prunus avium) | 100% Ethanol (acidified) | 37°C | 90 min | 10 mL/g | mdpi.com |
| Mulberry (Morus alba) | 63.8% Methanol (with 1% TFA) | 43.2°C | 40 min | 23.8 (v/w) | researchgate.net |
| Black Beans | 64% Ethanol (acidified with citric acid) | Not Specified | 30 min | 50 mL/g | mdpi.com |
Advanced and Green Extraction Technologies
In response to the drawbacks of conventional methods, such as the use of toxic solvents and high energy consumption, several advanced and green extraction technologies have been developed. nih.govresearchgate.net These methods aim to reduce extraction time, decrease solvent use, and improve the quality of the extracted compounds. mdpi.com
Ultrasound-Assisted Extraction (UAE) is an efficient and simple technique that utilizes acoustic cavitation to enhance the extraction process. researchgate.net The collapse of cavitation bubbles near the plant cell walls creates microjets and shockwaves, disrupting the cell structure and facilitating the release of intracellular compounds into the solvent. researchgate.net This method significantly reduces extraction time and solvent consumption. mdpi.comsemanticscholar.org
UAE has been successfully applied to extract anthocyanins from various sources, including black beans, bilberries, and onions. mdpi.comnih.govnih.gov The optimization of UAE parameters—such as solvent composition, temperature, amplitude (power), and time—is crucial for maximizing extraction yields. nih.gov For instance, an optimized UAE procedure for black beans used 64% ethanol and an extraction time of 30 minutes. mdpi.com A study on bilberry anthocyanins identified optimal conditions as 48.38°C for 37.63 minutes. nih.gov
Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that employs a supercritical fluid, most commonly carbon dioxide (SC-CO2), as the extraction solvent. semanticscholar.orgnih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. semanticscholar.org SC-CO2 is favored because it is non-toxic, non-flammable, and easily removed from the final product. nih.gov
However, since anthocyanins are polar compounds, their solubility in non-polar SC-CO2 is limited. researchgate.net To overcome this, a polar co-solvent, or modifier, such as ethanol or water, is typically added to the SC-CO2. nih.govresearchgate.net The extraction of anthocyanins from haskap berry pulp was successfully achieved using SC-CO2 with water as a co-solvent, yielding higher efficiency (52.7%) compared to conventional methods (38.3%). researchgate.net The efficiency of SFE is influenced by pressure, temperature, and the flow rate of the co-solvent. nih.gov
Deep Eutectic Solvents (DESs) and their natural counterparts (NADESs) are emerging as highly promising green solvents for the extraction of bioactive compounds. nih.gov These solvents are mixtures of two or more components, a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than that of its individual components. nih.govmdpi.com NADES are particularly attractive as they are composed of natural, non-toxic, and biodegradable primary metabolites like sugars, organic acids, and amino acids. nih.gov
DESs and NADESs have been effectively used, often in combination with ultrasound-assistance (UAE), to extract anthocyanins from sources such as black bean peel, bilberries, and chokeberries. researchgate.netmdpi.commdpi.com The selection of the HBA and HBD is critical for extraction efficiency. Choline (B1196258) chloride is a commonly used HBA, often paired with acidic HBDs like citric acid or malic acid, which help stabilize anthocyanins. researchgate.netmdpi.com For example, a choline chloride-citric acid DES was found to be highly effective for extracting anthocyanins from black bean peel. mdpi.com Similarly, a choline chloride:sorbitol based NADES was selected as the most effective for extracting anthocyanins from bilberries. mdpi.com
| Source Material | DES/NADES Composition (Molar Ratio) | Assisting Technology | Key Finding | Reference |
|---|---|---|---|---|
| Black Bean Peel | Choline chloride:Citric acid (1:1) | Ultrasound-Assisted | Maximum yield of 61.00 ± 2.73 mg/100 g DW was achieved. | mdpi.com |
| Bilberry (Vaccinium myrtillus) | Choline chloride:Sorbitol (1:1) | Ultrasound-Assisted | Selected as most effective from ten different NADES. | mdpi.com |
| Chokeberry (Aronia melanocarpa) | Choline chloride:Malic acid:Water (1:1:2) | Ultrasound-Assisted | Yield (5.92 ± 0.2 mg/g) was higher than with ethanol. | researchgate.net |
| Grape Waste | Choline chloride:Malic acid | Not Specified | Resulted in high extraction yields (30 mg/g DW). | mdpi.com |
| Aronia melanocarpa | Choline chloride-Glycerol | Ultrasonic-Microwave-Assisted | Extraction rate was higher than traditional methods. | nih.gov |
Ionic Liquids Extraction
Ionic liquids (ILs) are increasingly utilized as "green" solvents for the extraction of natural products, including anthocyanins. austinpublishinggroup.comfrontiersin.org These compounds are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and tunable solvency. mdpi.com For the extraction of anthocyanins like cyanidin-3-O-arabinose chloride, imidazolium-based ionic liquids are commonly investigated. frontiersin.orgresearchgate.net
The extraction process often involves ultrasound-assisted extraction to enhance efficiency. frontiersin.org In a typical procedure, the plant material is mixed with an aqueous solution of the ionic liquid and subjected to ultrasonication. frontiersin.org The selection of the ionic liquid, its concentration, the solid-to-liquid ratio, and the extraction time and temperature are critical parameters that are optimized to maximize the yield of the target anthocyanin. researchgate.netacs.org
Research has shown that different ionic liquids exhibit varying selectivity towards specific anthocyanins. For instance, a study on cranberry pomace demonstrated that a mixture of citric acid and maltose (B56501) selectively extracted a higher amount of cyanidin-3-O-arabinoside compared to other anthocyanins. nih.gov Another study found that 1-butyl-3-methylimidazolium methylsulfate (B1228091) ([Bmim]MeSO₄) showed a higher extraction efficiency for metabolites compared to traditional methanol. frontiersin.org
| Ionic Liquid Type | Components | Application Notes |
| Imidazolium-based | e.g., 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([C₂mim]OAc) | Widely used for anthocyanin extraction due to high stability and miscibility. researchgate.net |
| Deep Eutectic Solvents (DES) | e.g., Choline chloride:lactic acid, Citric acid:maltose | A greener alternative to traditional organic solvents. nih.gov A mixture of citric acid and maltose (4:1) with 35.5% water showed selective extraction of cyanidin-3-O-arabinoside. nih.gov |
Chromatographic Separation and Purification Strategies
Following extraction, crude extracts containing cyanidin-3-O-arabinose chloride require purification to remove other co-extracted compounds like sugars, organic acids, and other polyphenols. preprints.orgnih.gov Chromatographic techniques are central to achieving high-purity isolates.
Column chromatography is a fundamental method for the initial purification of anthocyanins. nih.gov Various stationary phases can be employed, with the selection depending on the specific properties of the target compound and the impurities to be removed.
One common approach involves the use of macroporous adsorption resins. nih.gov These resins can adsorb anthocyanins from the crude extract, allowing impurities to be washed away. The adsorbed anthocyanins are then eluted using a suitable solvent, often an acidified alcohol solution. nih.gov
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification and quantification of cyanidin-3-O-arabinose chloride. carlroth.com Preparative HPLC, in particular, is used to isolate the compound in high purity. nih.gov
Reversed-phase HPLC is a commonly employed mode for anthocyanin separation. google.com A typical setup utilizes a C18 column and a gradient elution system with two mobile phases. google.com Eluent A is often an aqueous solution of a volatile organic acid, such as formic acid, while Eluent B consists of the acid in a mixture of water and an organic solvent like methanol or acetonitrile (B52724). google.comthermofisher.com The gradient is programmed to gradually increase the proportion of Eluent B, allowing for the sequential elution of compounds based on their polarity. The detection of the separated compounds is typically performed using a UV-Vis detector at a wavelength around 520 nm, which is the absorption maximum for anthocyanins. thermofisher.comgoogle.com
A study detailing the purification of cyanidin-3-O-β-glucopyranoside utilized a reversed-phase ODS C-18 column with a step gradient. google.com The eluents were composed of formic acid, water, and methanol in varying proportions. google.com This methodology can be adapted for the purification of cyanidin-3-O-arabinose chloride.
| HPLC Parameter | Typical Conditions |
| Column | Reversed-phase C18, 5 µm particle size, 250 mm length, 4.6 mm internal diameter. google.com |
| Mobile Phase A | Water with a volatile organic acid (e.g., 0.1% to 10% formic acid). google.com |
| Mobile Phase B | Acetonitrile or methanol with a volatile organic acid and water. google.comthermofisher.com |
| Detection | UV-Vis at approximately 520 nm. thermofisher.comgoogle.com |
| Mode | Gradient elution. google.com |
Solid-Phase Extraction (SPE) is a widely used technique for the sample clean-up and concentration of anthocyanins from crude extracts. preprints.org Amberlite XAD-7HP, a nonionic, moderately polar acrylic ester resin, has proven to be particularly effective for the purification of anthocyanins. mdpi.comlut.firesearchgate.net
The purification process using Amberlite XAD-7HP typically involves the following steps:
Conditioning: The resin is activated with methanol and then washed with acidified water. preprints.org
Loading: The crude anthocyanin extract is loaded onto the SPE column. preprints.orgresearchgate.net
Washing: The column is washed with acidified water to remove hydrophilic impurities like sugars and organic acids. researchgate.netwhiterose.ac.uk A subsequent wash with a less polar solvent, such as ethyl acetate, can be used to remove other less polar phenolic compounds. researchgate.net
Elution: The purified anthocyanins, including cyanidin-3-O-arabinose chloride, are eluted from the resin using an acidified organic solvent, typically ethanol or methanol. lut.firesearchgate.netwhiterose.ac.uk
Studies have shown that this method can significantly increase the purity and concentration of anthocyanins. lut.fi For instance, research on purple-blue potato extract demonstrated that purification with Amberlite XAD-7HP resulted in an anthocyanin solution that was nearly free of sugars. lut.fi The selection of eluent volume and flow rate is optimized to ensure efficient recovery. lut.fi
| SPE Step | Reagent/Solvent | Purpose |
| Resin Activation | Methanol | To prepare the resin for sample loading. preprints.org |
| Washing (Impurities) | Acidified Water | To remove sugars and other water-soluble compounds. researchgate.netwhiterose.ac.uk |
| Washing (Other Phenolics) | Ethyl Acetate | To remove less polar non-anthocyanin phenolics. researchgate.net |
| Elution (Anthocyanins) | Acidified Ethanol | To recover the purified anthocyanins from the resin. lut.firesearchgate.netwhiterose.ac.uk |
Advanced Analytical Characterization of Cyanidin 3 O Arabinose Chloride
Spectroscopic Analysis for Identification and Quantification
Spectroscopic methods provide foundational information regarding the compound's chemical structure and electronic properties, which are crucial for both qualitative and quantitative analysis.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a fundamental technique for the analysis of anthocyanins, including Cyanidin-3-O-arabinose chloride. The characteristic color of anthocyanins arises from their extended π-conjugated system, which absorbs light in the visible region. The absorption spectrum of Cyanidin-3-O-arabinose chloride typically displays two major absorption maxima.
The first maximum is observed in the visible range, generally between 520 and 530 nm. This peak is attributed to the electronic transitions within the flavylium (B80283) cation's benzopyrylium ring system and is responsible for the compound's distinct red-purple hue mdpi.com. The second characteristic absorption band appears in the UV region, typically around 280 nm, corresponding to the A-ring's benzoyl system. The precise position of the visible maximum (λmax) is influenced by factors such as pH and solvent composition. For instance, the aglycone, cyanidin (B77932), exhibits a UV maximum at approximately 270 nm in an acidic environment (pH 0.4) scispace.com. Purity analysis of cyanidin-3-arabinoside is often performed using high-performance liquid chromatography (HPLC) coupled with a UV/Vis detector monitoring at both 280 nm and 520 nm.
| Spectral Region | Typical Absorption Maximum (λmax) | Associated Molecular Moiety |
|---|---|---|
| Visible | ~520-530 nm | Flavylium Chromophore (B- and C-Rings) |
| Ultraviolet (UV) | ~280 nm | Benzoyl System (A-Ring) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Cyanidin-3-O-arabinose chloride, providing detailed information about the carbon skeleton and the position of attached protons. Both ¹H NMR and ¹³C NMR are employed to confirm the identity of the cyanidin aglycone, the nature of the sugar moiety (arabinose), and the specific glycosylation site (C3 position).
¹³C NMR spectroscopy is particularly useful for identifying the carbon framework of the molecule. The chemical shifts provide evidence for the anthocyanidin core and the attached sugar. Detailed ¹³C NMR analysis of cyanidin-3-arabinoside has been performed in deuterated dimethyl sulfoxide (B87167) (DMSO). The resulting spectral data confirm the structure of the compound doi.org.
| Carbon Position | Chemical Shift (δ) in ppm |
|---|---|
| Aglycone and Sugar Carbons | 169.0, 164.0, 156.4, 155.4, 152.6, 146.9, 144.7, 133.3, 124.6, 119.3, 117.5, 114.7, 111.7, 103.7, 103.3, 95.2, 71.8, 71.6, 70.3, 69.9, 66.1 |
¹H NMR spectra provide information on the number, environment, and connectivity of protons, allowing for the confirmation of the substitution pattern on the aromatic rings and the stereochemistry of the arabinose sugar. While specific ¹H NMR data for Cyanidin-3-O-arabinose chloride is not as readily available, analysis of related anthocyanins is typically performed in solvents like deuterated methanol (B129727) (CD₃OD) rsc.org.
Mass Spectrometry-Based Characterization
Mass spectrometry (MS) is a highly sensitive and specific technique for the characterization of Cyanidin-3-O-arabinose chloride. It provides information on the molecular weight and elemental composition and allows for structural elucidation through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for separating and identifying anthocyanins from complex mixtures, such as plant extracts. In a typical LC-MS setup, reverse-phase HPLC using a C18 column is employed to separate the compounds based on their polarity mdpi.com. The mobile phase usually consists of a gradient of acidified water (often with formic acid) and an organic solvent like acetonitrile (B52724) or methanol analis.com.mymdpi.com.
Under these conditions, Cyanidin-3-O-arabinose, being a polar glycoside, will have a specific retention time that aids in its identification. For example, the related compound cyanidin-3-O-glucoside has a reported retention time of approximately 4.4 minutes under specific RRLC conditions analis.com.my. Following chromatographic separation, the eluent is directed into the mass spectrometer for detection and characterization.
Tandem Mass Spectrometry (MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
Tandem Mass Spectrometry (MS/MS) is essential for the structural confirmation of Cyanidin-3-O-arabinose. This technique involves the isolation of a specific precursor ion (the molecular ion of the compound) followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern that serves as a molecular fingerprint.
For Cyanidin-3-O-arabinose, the precursor ion is the cyanidin-3-arabinoside cation [M]⁺ with a mass-to-charge ratio (m/z) of 419 doi.org. The most prominent fragmentation pathway is the cleavage of the O-glycosidic bond, resulting in a neutral loss of the arabinose sugar moiety (132 Da). This produces a highly stable product ion at m/z 287, which corresponds to the cyanidin aglycone [M-132]⁺. This specific transition (m/z 419 → 287) is frequently used for the selective detection of Cyanidin-3-O-arabinose in complex samples.
High-resolution mass spectrometry, particularly Quadrupole Time-of-Flight (QTOF-MS), provides highly accurate mass measurements, allowing for the determination of the elemental formula of the precursor and fragment ions whiterose.ac.ukmdpi.commdpi.com. High-resolution ESI-MS data has determined the exact mass of the [M]⁺ cation to be 419.0971 doi.org. Further fragmentation of the cyanidin aglycone (m/z 287) can occur, involving cross-ring cleavages of the C-ring, providing additional structural confirmation researchgate.net.
| Ion | Calculated m/z | Description |
|---|---|---|
| [M]⁺ | 419.0971 | Precursor ion (C₂₀H₁₉O₁₀)⁺ |
| [M-132]⁺ | 287.0550 | Product ion (Cyanidin aglycone) |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is the most commonly used ionization technique for the analysis of polar and thermally labile compounds like anthocyanins mdpi.com. ESI-MS is typically operated in the positive ion mode for anthocyanin analysis, as the flavylium cation core of Cyanidin-3-O-arabinose carries an inherent positive charge mdpi.commdpi.com. This results in the straightforward formation of the molecular ion [M]⁺, which corresponds to the cationic form of the molecule (C₂₀H₁₉O₁₀)⁺ at m/z 419. The chloride counter-ion is not observed as it does not form a positive ion. This technique is highly sensitive and is the interface of choice for LC-MS, LC-MS/MS, and QTOF-MS analyses of this compound whiterose.ac.ukmdpi.comnih.gov.
Compound Names Mentioned
| Compound Name |
|---|
| Acetonitrile |
| Cyanidin |
| Cyanidin-3-O-arabinose |
| Cyanidin-3-O-arabinose chloride |
| Cyanidin-3-O-glucoside |
| Formic acid |
| Methanol |
Chromatographic Purity Assessment and Quantitative Titration
The precise analysis of Cyanidin-3-O-arabinose chloride, a naturally occurring anthocyanin, relies heavily on advanced chromatographic techniques. These methods are essential for determining the purity of isolated samples and for accurate quantification in various matrices, from plant extracts to finished products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anthocyanins, including Cyanidin-3-O-arabinose chloride. mdpi.com It allows for efficient separation, identification, and quantification of individual anthocyanins within a complex mixture. thermofisher.com The purity of a Cyanidin-3-O-arabinose chloride sample is assessed by analyzing its chromatogram; a single, sharp, and symmetrical peak at the expected retention time indicates high purity. The quantification is typically achieved by creating a calibration curve using an external standard of known concentration.
The separation is most commonly performed using reverse-phase columns, particularly C18 columns. mdpi.com The mobile phase typically consists of an acidified aqueous solution and an organic solvent, such as methanol or acetonitrile. The acidic modifier, often formic acid, is crucial as it maintains the anthocyanins in their stable flavylium cationic form, which is red and readily detectable. mdpi.com Detection is carried out using a UV-Vis or Diode Array Detector (DAD), with the characteristic maximum absorbance for anthocyanins occurring around 520 nm. researchgate.netnih.gov
In a study on anthocyanins from Aronia melanocarpa (chokeberry), Cyanidin-3-arabinoside was successfully separated and identified alongside other cyanidin glycosides like cyanidin 3-galactoside and cyanidin 3-glucoside using HPLC. researchgate.net The clear separation of these closely related structures underscores the resolving power of HPLC for purity assessment.
Table 1: Representative HPLC Parameters for Cyanidin Glycoside Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., μBondapak C18, 3.9x300 mm) | researchgate.net |
| Mobile Phase | Gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile/methanol | mdpi.comnih.gov |
| Detection Wavelength | ~520 nm | researchgate.netnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min | researchgate.net |
| Column Temperature | 30 - 46 °C | researchgate.netanalis.com.my |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering better resolution, shorter analysis times, and reduced solvent consumption. mdpi.com This is achieved by using columns packed with smaller sub-2 µm particles, which can withstand higher pressures. nih.gov These characteristics make UPLC particularly well-suited for analyzing complex samples containing numerous anthocyanins, such as extracts from rabbiteye blueberries. mdpi.com
The principles of separation in UPLC are similar to HPLC, typically employing C18 columns and acidified mobile phases. mdpi.com However, the increased efficiency of UPLC systems allows for more detailed profiling and more accurate quantification of minor components. For instance, UPLC coupled with mass spectrometry (UPLC-MS) can provide unambiguous identification of compounds by offering mass-to-charge ratio data in addition to retention time. nih.gov This is critical for distinguishing between isomers and compounds with similar chromatographic behavior. In the analysis of rabbiteye blueberries, UPLC was able to identify five different arabinoside anthocyanins. mdpi.comresearchgate.net
Table 2: Typical UPLC System Conditions for Anthocyanin Profiling
| Parameter | Condition | Reference |
|---|---|---|
| System | Acquity UPLC System | mdpi.commdpi.com |
| Column | Acquity BEH C18 or HSS T3 (e.g., 50 mm × 2.1 mm × 1.7 μm) | mdpi.commdpi.com |
| Mobile Phase A | Water with 0.1% - 3% acid (e.g., formic or phosphoric acid) | mdpi.commdpi.com |
| Mobile Phase B | Acetonitrile | mdpi.com |
| Flow Rate | 0.15 - 1.0 mL/min | mdpi.commdpi.com |
| Detection | UV-Vis (525 nm) or Mass Spectrometry (MS) | mdpi.com |
Chemometric Approaches in Compound Profiling (e.g., Principal Component Analysis)
When analyzing large datasets from the chromatographic profiling of multiple samples, chemometric methods such as Principal Component Analysis (PCA) become invaluable. PCA is a multivariate statistical technique used to reduce the complexity of the data while retaining the most important information. It transforms a large set of variables (e.g., the concentrations of different anthocyanins) into a smaller set of uncorrelated variables called principal components (PCs).
In the context of Cyanidin-3-O-arabinose chloride and other anthocyanins, PCA can be used to:
Differentiate Samples: Distinguish between plant cultivars, geographical origins, or processing treatments based on their unique anthocyanin fingerprints.
Identify Key Compounds: Determine which specific anthocyanins, including Cyanidin-3-O-arabinose chloride, are most responsible for the observed differences between sample groups.
Quality Control: Detect deviations from a standard chemical profile, indicating potential adulteration or degradation.
A PCA is performed on a data matrix where rows represent the different samples and columns represent the measured concentrations of various compounds. The results are typically visualized in a "scores plot," where each point represents a sample, and a "loadings plot," which shows the contribution of each variable (compound) to the principal components. Samples with similar chemical profiles will cluster together in the scores plot. For example, a PCA study could differentiate blackcurrant cultivars based on their relative amounts of various anthocyanins, including cyanidin-3-O-glycosides. researchgate.net
Table 3: Example Data Structure for PCA of Anthocyanin Profiles
| Sample ID | Cultivar | Cyanidin-3-O-arabinose (µg/g) | Cyanidin-3-O-glucoside (µg/g) | Delphinidin-3-O-rutinoside (µg/g) | ... (Other Compounds) |
|---|---|---|---|---|---|
| S1 | A | 15.2 | 45.8 | 112.4 | ... |
| S2 | A | 16.1 | 47.2 | 115.1 | ... |
| S3 | B | 25.7 | 30.1 | 95.3 | ... |
| S4 | B | 24.9 | 29.5 | 98.8 | ... |
Biotechnological Production and Metabolic Engineering
Recombinant Biosynthesis in Microorganisms
The biosynthesis of cyanidin-3-O-arabinose chloride in microbial hosts involves the reconstruction of the plant-native anthocyanin pathway in a heterologous system. Escherichia coli has been a workhorse for this purpose, although research into other microorganisms like Lactococcus lactis is emerging.
The core biosynthetic pathway to produce cyanidin (B77932), the aglycone of cyanidin-3-O-arabinose chloride, from precursors like (+)-catechin involves two key enzymatic steps. The first is the conversion of the precursor to cyanidin, a reaction catalyzed by anthocyanidin synthase (ANS). Subsequently, a glycosyltransferase is required to attach an arabinose sugar moiety to the 3-hydroxyl group of cyanidin. While much research has focused on the production of cyanidin-3-O-glucoside (C3G) using a 3-O-glycosyltransferase (3GT), the synthesis of the arabinoside form necessitates a glycosyltransferase with specificity for UDP-arabinose.
In E. coli, the heterologous expression of genes encoding ANS and a suitable arabinosyltransferase can lead to the accumulation of cyanidin-3-O-arabinose. The final product, cyanidin-3-O-arabinose chloride, is formed by the presence of chloride ions in the growth medium or during the purification process.
| Microorganism | Key Enzymes for Cyanidin Glycoside Production | Precursor | Highest Reported Titer (for related compounds) | Reference |
| Escherichia coli | Anthocyanidin Synthase (ANS), 3-O-Glycosyltransferase (3GT) | (+)-Catechin | 439 mg/L (for Cyanidin-3-O-glucoside) | sci-hub.se |
| Lactococcus lactis | Research is ongoing for anthocyanin production. | N/A | N/A | sci-hub.se |
Strategies for Pathway Optimization and Yield Enhancement
To achieve economically viable titers of cyanidin-3-O-arabinose chloride, several metabolic engineering strategies are employed to optimize the biosynthetic pathway and enhance the final product yield.
Increasing Precursor Availability
A critical bottleneck in the microbial production of flavonoids is the availability of precursors. For the synthesis of cyanidin-3-O-arabinose, two key precursors are required: the cyanidin aglycone and UDP-arabinose.
To enhance the intracellular pool of cyanidin, researchers have focused on engineering the host's metabolism to overproduce the necessary building blocks. For instance, in E. coli, this can involve redirecting carbon flux towards the shikimate pathway, which provides the precursors for the flavonoid backbone.
For the glycosylation step, an ample supply of UDP-arabinose is crucial. This can be achieved by overexpressing the genes involved in the biosynthesis of this activated sugar. For example, the manipulation of the E. coli metabolic network to improve the intracellular UDP-glucose pool has been shown to significantly enhance the production of cyanidin-3-O-glucoside, a principle that can be applied to UDP-arabinose as well. nih.gov
Engineering Efflux Pumps for Secretion
The accumulation of the final product inside the microbial cell can be toxic and may inhibit the biosynthetic pathway through feedback mechanisms. sci-hub.se To overcome this, engineering efflux pumps to actively secrete the synthesized cyanidin-3-O-arabinose chloride out of the cell is a key strategy.
In E. coli, several native transporters have been identified and engineered for their ability to export anthocyanins. For instance, the MFS transporter MdtH has been shown to be a potent cyanidin-3-O-glucoside transporter, and its overexpression led to a 110% increase in the extracellular C3G level. nih.gov Another efflux pump, YadH, has also been identified as a C3G exporter, and its overexpression improved the extracellular titer by 15%. researchgate.net Conversely, the deletion of the outer membrane protein TolC, which can be involved in the export of the precursor catechin, has been shown to improve C3G production by 55%. nih.gov These findings provide a strong basis for engineering similar systems for the efficient secretion of cyanidin-3-O-arabinose chloride.
| Efflux Pump | Organism | Effect on Anthocyanin Production | Reference |
| MdtH | Escherichia coli | Overexpression increased extracellular C3G by 110% | nih.gov |
| YadH | Escherichia coli | Overexpression increased extracellular C3G by 15% | researchgate.net |
| TolC | Escherichia coli | Knockout improved C3G production by 55% | nih.gov |
Enzyme Engineering and Directed Evolution for Improved Activity
The efficiency of the biosynthetic pathway is highly dependent on the catalytic activity and stability of the heterologously expressed enzymes. Plant-derived enzymes often exhibit suboptimal performance in microbial hosts. Therefore, enzyme engineering and directed evolution are powerful tools to improve their function.
Cell-Free Systems for Enzymatic Synthesis
An alternative to in vivo microbial production is the use of cell-free enzymatic systems. nih.gov This approach involves harnessing the biosynthetic power of enzymes in a controlled in vitro environment, free from the complexities of cellular metabolism and regulation. nih.gov
For the synthesis of cyanidin-3-O-arabinose chloride, a cell-free system would typically consist of the purified ANS and a specific arabinosyltransferase, along with the necessary substrates ((+)-catechin and UDP-arabinose) and cofactors. This approach offers several advantages, including the ability to operate at high substrate and product concentrations that might be toxic to living cells, and the simplification of downstream processing. nih.gov
While the development of robust and cost-effective cell-free systems for the large-scale production of cyanidin-3-O-arabinose chloride is still in its early stages, it represents a promising frontier in the biotechnological manufacturing of this and other complex natural products.
Future Research Directions and Unaddressed Challenges
Elucidation of Novel Cellular and Molecular Targets
While preliminary research has begun to identify the cellular and molecular targets of Cyanidin-3-O-arabinose chloride, a deeper and more extensive investigation is imperative. Current findings indicate that this compound can modulate specific signaling pathways, but the full spectrum of its interactions within the cell is largely unknown.
Recent studies have demonstrated that Cyanidin-3-O-arabinose chloride can suppress dihydrotestosterone (B1667394) (DHT)-induced dermal papilla cell senescence. This effect is achieved by inhibiting p38-mediated voltage-dependent anion channel 1 (VDAC1) expression, which in turn modulates the formation of mitochondria-associated ER membranes (MAM) nih.gov. Another identified target is the protein tyrosine phosphatase 1B (PTP1B), for which Cyanidin-3-arabinose has shown selective inhibitory activity researchgate.net.
Future research should aim to:
Identify a broader range of protein targets: Utilizing techniques such as affinity chromatography and mass spectrometry to pull down and identify direct binding partners of Cyanidin-3-O-arabinose chloride.
Investigate downstream signaling cascades: Once novel targets are identified, it is crucial to elucidate the downstream signaling pathways that are modulated by the interaction of the compound with these targets.
Explore receptor-mediated actions: Determining whether Cyanidin-3-O-arabinose chloride interacts with specific cell surface or intracellular receptors to exert its biological effects.
Table 1: Known and Potential Cellular and Molecular Targets of Cyanidin-3-O-arabinose chloride
| Target | Known/Potential | Biological Effect | Research Focus |
|---|---|---|---|
| p38 MAPK | Known | Inhibition of VDAC1 expression | Further investigation of downstream effects |
| VDAC1 | Known | Modulation of MAM formation | Understanding the role in other cellular processes |
| PTP1B | Known | Selective inhibition | Exploring therapeutic potential in metabolic diseases |
| Other kinases/phosphatases | Potential | Modulation of various signaling pathways | High-throughput screening of kinase/phosphatase panels |
Exploration of Epigenetic Modulation by Cyanidin-3-O-arabinose Chloride
The field of nutritional epigenetics has revealed that dietary flavonoids can influence epigenetic mechanisms, such as DNA methylation and histone modifications. While studies on other anthocyanins, like Cyanidin-3-O-glucoside, have shown potential for epigenetic regulation, there is a significant lack of research specifically investigating the epigenetic effects of Cyanidin-3-O-arabinose chloride nih.govmdpi.com. This represents a critical and exciting area for future investigation.
Key research questions to be addressed include:
Does Cyanidin-3-O-arabinose chloride influence the activity of DNA methyltransferases (DNMTs) or histone-modifying enzymes like histone acetyltransferases (HATs) and histone deacetylases (HDACs)?
Can this compound alter the methylation patterns of specific gene promoters, thereby influencing gene expression?
Are there specific histone marks that are altered in response to treatment with Cyanidin-3-O-arabinose chloride?
Development of Advanced Delivery Systems for Enhanced Bioactivity in Animal Models
A significant challenge for the therapeutic application of many flavonoids, including anthocyanins, is their low bioavailability due to poor stability and rapid metabolism. While extensive research has been conducted on developing delivery systems for Cyanidin-3-O-glucoside, such as nanoencapsulation in liposomes, nanoemulsions, and solid lipid nanoparticles, there is a dearth of studies focused specifically on Cyanidin-3-O-arabinose chloride pharmaexcipients.comcaymanchem.commdpi.comresearchgate.netnih.govresearchgate.netencyclopedia.pubnih.govnih.gov.
Future research in this area should concentrate on:
Designing and fabricating novel nanoformulations: This includes the development of lipid-based and polymer-based nanoparticles specifically tailored to encapsulate and protect Cyanidin-3-O-arabinose chloride.
Improving stability and bioavailability: Assessing the efficacy of these delivery systems in protecting the compound from degradation in the gastrointestinal tract and enhancing its absorption and systemic circulation in animal models.
Targeted delivery: Functionalizing nanoparticles with specific ligands to enable targeted delivery to particular tissues or cells, thereby increasing efficacy and reducing potential off-target effects.
Comprehensive Omics-based Studies (e.g., metabolomics, transcriptomics, proteomics) to Understand Systemic Effects
To gain a holistic understanding of the biological effects of Cyanidin-3-O-arabinose chloride, comprehensive "omics" studies are essential. To date, research in this area is limited, with only a few studies employing these high-throughput techniques for this specific compound.
A non-targeted cellular metabolomics study on Caco-2 cells treated with Cyanidin-3-O-arabinoside revealed alterations in several metabolites, suggesting that its anti-tumor effects may be mediated through the induction of apoptosis, reduction of cell membrane synthesis and energy metabolism, and triggering of DNA damage. Integrated transcriptomic and metabolomic analyses have also been utilized in plant studies to understand the biosynthesis of flavonoids, including cyanidin (B77932) glycosides researchgate.netnih.govmdpi.com. A comparative transcriptome analysis of a mouse model of Alzheimer's disease treated with Cyanidin-3-O-glucoside has also been performed, highlighting the potential of this approach nih.gov.
Future omics-based research should include:
Metabolomics: Performing untargeted and targeted metabolomic analyses in various cell lines and in vivo models to identify the metabolic pathways perturbed by Cyanidin-3-O-arabinose chloride.
Transcriptomics: Utilizing RNA-sequencing to obtain a global view of the changes in gene expression in response to treatment, providing insights into the regulatory networks affected.
Proteomics: Employing quantitative proteomics to identify changes in protein expression and post-translational modifications, which can directly reveal the functional consequences of treatment.
Table 2: Potential Omics-based Approaches for Cyanidin-3-O-arabinose chloride Research
| Omics Approach | Objective | Potential Findings |
|---|---|---|
| Metabolomics | Identify changes in the metabolome | Alterations in key metabolic pathways (e.g., energy metabolism, lipid metabolism) |
| Transcriptomics | Analyze global gene expression changes | Identification of regulated genes and signaling pathways |
Sustainable and Scalable Biotechnological Production Methods
Currently, the acquisition of Cyanidin-3-O-arabinose chloride relies primarily on extraction from natural sources. This method can be inefficient and is dependent on the availability of the plant material. The development of sustainable and scalable biotechnological production methods is a critical step towards enabling extensive research and potential commercialization.
Metabolic engineering of microorganisms has shown promise for the production of other flavonoids mdpi.comnih.govnottingham.ac.uk. Future research should explore:
Heterologous expression of biosynthetic pathways: Engineering microbial hosts, such as E. coli or Saccharomyces cerevisiae, with the necessary plant enzymes to produce Cyanidin-3-O-arabinose chloride from simple precursors.
Optimization of fermentation conditions: Fine-tuning culture conditions to maximize the yield and purity of the produced compound.
Development of efficient purification strategies: Establishing robust and cost-effective methods for the downstream processing and purification of the biotechnologically produced Cyanidin-3-O-arabinose chloride.
Addressing Gaps in Understanding in vivo Mechanisms in Broader Animal Models
The in vivo effects of Cyanidin-3-O-arabinose chloride have been investigated in a very limited number of animal models. One study demonstrated its ability to restore hair growth in a mouse model of androgenetic alopecia (AGA) by counteracting DHT-induced dermal papilla cell senescence nih.gov. While promising, this represents a narrow view of its potential systemic effects.
To broaden our understanding, future in vivo research should:
Utilize a wider range of animal models: Investigating the effects of Cyanidin-3-O-arabinose chloride in animal models of various diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer, based on in vitro findings.
Elucidate pharmacokinetic and pharmacodynamic profiles: Conducting detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in different animal species.
Investigate long-term effects: Performing chronic administration studies to assess the long-term efficacy and safety of Cyanidin-3-O-arabinose chloride. A study in a zebrafish embryo model has shown protective effects of Cyanidin-3-O-glucoside against BPA-induced neurodevelopmental toxicity, suggesting a potential avenue for similar investigations with the arabinose form nih.gov.
Q & A
Basic Research Questions
Q. How can Cyanidin-3-O-arabinose chloride be quantified in plant extracts, and what methodological challenges arise?
- Methodology : High-performance liquid chromatography (HPLC) with UV-Vis detection is commonly used. Retention times (e.g., 18.6 minutes for Cyanidin-3-O-arabinose) and comparison with standards are critical for identification . Challenges include co-elution with structurally similar anthocyanins (e.g., Cyanidin-3-O-galactoside, 16.8 min) and matrix effects from polyphenols like chlorogenic acid .
- Validation : Spike-and-recovery experiments and tandem mass spectrometry (LC-MS/MS) are recommended to confirm specificity and accuracy.
Q. What biochemical pathways are modulated by Cyanidin-3-O-arabinose chloride, and how can these be experimentally validated?
- Key Pathways : The compound activates AMPK via phosphorylation, suppressing hepatic gluconeogenesis by inactivating CRTC2 and HDAC5 coactivators . Antioxidant activity involves scavenging reactive oxygen species (ROS) and mitigating mitochondrial dysfunction in oxidative-stressed cells (e.g., HUVECs) .
- Validation Methods :
- In vitro: siRNA knockdown of AMPK in hepatocytes to assess gluconeogenic gene expression (e.g., PEPCK, G6Pase).
- In vivo: Measure plasma adiponectin levels in murine models after oral administration to correlate with AMPK activation .
Q. What extraction methods yield high-purity Cyanidin-3-O-arabinose chloride from natural sources?
- Protocol : Solvent extraction (e.g., acidified methanol) followed by purification via column chromatography (e.g., C18 reverse-phase). Sangju-grown aronia berries are optimal due to higher anthocyanin content (3,924.2 mg/kg dry weight) compared to other regions .
- Optimization : Adjust pH (2–4) during extraction to stabilize anthocyanins and avoid degradation.
Advanced Research Questions
Q. How do regional growth conditions influence the anthocyanin profile of Cyanidin-3-O-arabinose chloride in aronia berries?
- Data Analysis : Comparative studies show Sangju-grown aronia contains 3,924.2 mg/kg Cyanidin-3-O-arabinose, significantly higher than Ulju (2,963.57 mg/kg) and Youngcheon (3,088.33 mg/kg) . Environmental factors (e.g., soil pH, sunlight) likely alter glycosylation efficiency.
- Experimental Design :
- Cultivate aronia under controlled conditions (variable light, temperature, pH) to isolate environmental effects.
- Use metabolomic profiling to correlate abiotic stressors with anthocyanin biosynthesis genes (e.g., UFGT, ANS).
Q. What experimental strategies resolve contradictions in the pro-senescence vs. anti-apoptotic effects of Cyanidin-3-O-arabinose chloride?
- Contradictory Findings : The compound induces senescence in hepatocarcinoma cells under oxidative stress but elevates anti-apoptotic adiponectin in murine models .
- Resolution Approaches :
- Cell-type specificity: Compare hepatocarcinoma vs. normal hepatocyte responses using senescence-associated β-galactosidase (SA-β-gal) assays.
- Dose-dependent studies: Administer 10–100 μM in vitro to identify thresholds for pro-senescence vs. survival pathways.
Q. How does the arabinose moiety in Cyanidin-3-O-arabinose chloride confer stability and bioactivity compared to other cyanidin derivatives?
- Structural Analysis : Arabinose’s axial C2-OH group enhances hydrogen bonding with biomolecules, improving stability in acidic environments vs. Cyanidin-3-O-glucoside .
- Experimental Validation :
- Perform molecular docking to compare binding affinities for AMPK or antioxidant enzymes.
- Accelerated stability testing (40°C/75% RH) to quantify degradation rates relative to galactoside/xyloside analogs.
Methodological Challenges and Solutions
Q. What are the limitations of synthetic routes for Cyanidin-3-O-arabinose chloride, and how can they be optimized?
- Synthesis Issues : Glycosylation of cyanidin with arabinose under acidic conditions often yields <50% purity due to side reactions (e.g., oxidation to quinones) .
- Optimization :
- Use protecting groups (e.g., acetyl) on arabinose to block unwanted substitutions.
- Employ enzymatic glycosylation (e.g., UDP-arabinose glycosyltransferases) for stereochemical precision .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
